molecular formula C17H15N5O3 B6504241 methyl 4-[6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-amido]benzoate CAS No. 1396677-18-1

methyl 4-[6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-amido]benzoate

Cat. No.: B6504241
CAS No.: 1396677-18-1
M. Wt: 337.33 g/mol
InChI Key: IAMMLRYBKQVLIB-UHFFFAOYSA-N
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Description

Methyl 4-[6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-amido]benzoate is a complex organic compound that features a combination of imidazole and pyridazine rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a valuable subject of study in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-amido]benzoate typically involves multiple steps, starting with the preparation of the imidazole and pyridazine intermediates. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is often catalyzed by nickel and proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazole and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

Methyl 4-[6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-amido]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: The compound is used in the development of new materials, including polymers and dyes, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(1H-imidazol-1-yl)benzoate: A simpler compound with only an imidazole ring.

    Pyridazine derivatives: Compounds with similar pyridazine structures but different substituents.

Uniqueness

Methyl 4-[6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-amido]benzoate is unique due to the combination of imidazole and pyridazine rings, which provides a distinct set of chemical and biological properties. This combination allows for versatile reactivity and interaction with a wide range of molecular targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

methyl 4-[[6-(2-methylimidazol-1-yl)pyridazine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c1-11-18-9-10-22(11)15-8-7-14(20-21-15)16(23)19-13-5-3-12(4-6-13)17(24)25-2/h3-10H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMMLRYBKQVLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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